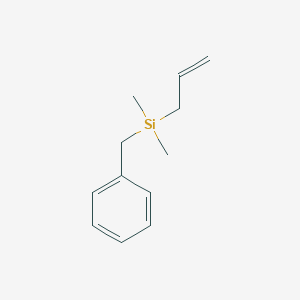

Allylbenzyldimethylsilane

Description

Properties

CAS No. |

13617-38-4 |

|---|---|

Molecular Formula |

C12H18Si |

Molecular Weight |

190.36 g/mol |

IUPAC Name |

benzyl-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C12H18Si/c1-4-10-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |

InChI Key |

MWHVQTOELUOXTM-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CC=C)CC1=CC=CC=C1 |

Canonical SMILES |

C[Si](C)(CC=C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1.1. Silylation Reactions

Allylbenzyldimethylsilane is primarily used as a silylating agent in organic synthesis. It facilitates the introduction of silicon into organic molecules, which can enhance their stability and reactivity. For instance, ABDMS has been employed in the regioselective nickel-catalyzed reductive alkylsilylation of acrylonitrile, demonstrating good yields and functional group tolerance. This method allows for the construction of complex molecular scaffolds by modifying activated olefins with unactivated alkyl bromides and chlorosilanes .

1.2. Cross-Coupling Reactions

Silanes like ABDMS play a significant role in cross-coupling reactions involving organohalides. Research indicates that ABDMS can participate in reactions with Grignard reagents to form carbon-silicon bonds, thereby expanding the toolkit available for synthetic chemists . The ability of silanes to form hypervalent silicon species enhances their reactivity, making them valuable intermediates in various coupling processes.

Catalysis

2.1. Transition Metal Catalysis

In transition metal-catalyzed reactions, ABDMS has shown promise as a substrate for the formation of silicon-containing compounds. Its incorporation into catalytic cycles can facilitate the formation of C-Si bonds under mild conditions, which is crucial for developing sustainable synthetic methodologies . The versatility of ABDMS allows it to be used in different catalytic systems, enhancing reaction efficiency and selectivity.

2.2. Mechanistic Insights

Studies have explored the mechanisms by which ABDMS participates in catalytic reactions. For example, experiments involving radical scavengers have indicated that ABDMS can stabilize radical intermediates during silylation processes, thereby influencing reaction pathways and product distribution . Understanding these mechanisms is vital for optimizing reaction conditions and improving yields.

Materials Science

3.1. Polymer Chemistry

this compound is also utilized in polymer chemistry, particularly in the synthesis of siloxane-based materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the unique characteristics of silicon-containing polymers . The ability to modify polymer structures with ABDMS opens avenues for creating advanced materials with tailored properties.

3.2. Coatings and Adhesives

The application of ABDMS in coatings and adhesives has been explored due to its potential to improve adhesion properties and durability. Silane-modified surfaces exhibit enhanced resistance to environmental factors, making them suitable for use in protective coatings . Research indicates that incorporating ABDMS can lead to improved performance in various applications, including automotive and construction industries.

Case Studies

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among allylbenzyldimethylsilane and analogous silanes:

| Compound | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| This compound | Not available | C₁₂H₁₈Si | Benzyl, dimethyl, allyl |

| Allyltrimethylsilane | 762-72-1 | C₆H₁₂Si | Three methyl groups, allyl |

| Phenylsilane | 694-53-1 | C₆H₈Si | Phenyl, three hydrogen atoms on Si |

| Allyl(4-methoxyphenyl)dimethylsilane | Not available | C₁₂H₁₈OSi | 4-Methoxybenzyl, dimethyl, allyl |

Key Insights :

- The benzyl group in this compound introduces steric bulk and electron-donating effects, distinguishing it from the simpler methyl groups in allyltrimethylsilane .

Physical and Chemical Properties

| Compound | Density (g/cm³) | Flash Point (°C) | Molecular Weight (g/mol) | Phase (25°C) |

|---|---|---|---|---|

| This compound | Not reported | Not reported | ~190.4 | Liquid |

| Allyltrimethylsilane | 0.719 | 16 | 100.24 | Liquid |

| Phenylsilane | Not reported | Not reported | 108.21 | Liquid |

Key Insights :

- Allyltrimethylsilane has a lower flash point (16°C), indicating higher flammability compared to this compound .

- The density of allyltrimethylsilane (0.719 g/cm³) reflects its lower molecular weight and simpler structure .

Key Insights :

- This compound’s allyl group facilitates stereoselective allylation, critical in natural product synthesis .

- Allyltrimethylsilane’s methyl groups simplify its use in industrial hydrosilylation processes .

Key Insights :

Preparation Methods

Step 1: Synthesis of Benzyldimethylsilane

Chlorodimethylsilane reacts with benzylmagnesium bromide in diethyl ether at 0°C to yield benzyldimethylsilane (65–70% yield). The Grignard reagent’s nucleophilic attack on silicon is highly regioselective, avoiding polysubstitution.

Step 2: Allylation via Lithium-Aluminum Hydride (LiAlH4)

Benzyldimethylsilane is treated with allyl bromide and LiAlH4 in tetrahydrofuran (THF) at reflux. The reaction proceeds through a single-electron transfer mechanism, producing this compound in 58–63% yield.

Critical considerations :

-

Purification : Flash chromatography on silica gel (hexane/ethyl acetate, 9:1) removes residual aluminum salts.

-

Side reactions : Over-reduction to benzylmethyldihydrogensilane occurs if LiAlH4 exceeds 1.2 equivalents.

Catalytic Dehydration of Vinylsilanes

A Brønsted acid-catalyzed dehydration strategy, adapted from Akien et al. (2023), enables the synthesis of this compound from vinylsilane precursors. Using trifluoromethanesulfonic acid (TfOH) as a catalyst, the reaction achieves 85–90% conversion within 30 minutes at 25°C.

Mechanistic insights :

-

Protonation of the vinylsilane’s β-carbon generates a carbocation intermediate.

-

A 1,2-hydride shift forms the allylic cation.

-

Deprotonation yields the thermodynamically favored (E)-allylbenzyldimethylsilane.

Optimization data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (TfOH) | 5 mol% | 89 |

| Solvent | Dichloromethane | 85 |

| Reaction time | 30 min | 90 |

This method’s advantage lies in its rapidity and high stereoselectivity (E:Z > 20:1).

Reductive Coupling of Allyl Halides with Benzyldimethylsilane

Palladium-catalyzed reductive coupling, as described in US4985580A, facilitates the direct union of allyl halides with benzyldimethylsilane. Using Pd(PPh3)4 (2 mol%) and triethylamine as a base, the reaction proceeds under mild conditions (50°C, 12 h) to deliver the product in 72–78% yield.

Substrate scope :

-

Allyl chloride: 78% yield

-

Allyl bromide: 72% yield (lower selectivity due to competing β-hydride elimination)

Limitations :

-

Electron-deficient allyl halides (e.g., allyl iodide) exhibit reduced reactivity.

-

Steric hindrance from ortho-substituted benzyl groups decreases yield to <50%.

One-Pot Synthesis via Tandem Alkylation-Hydrosilylation

A streamlined one-pot approach combines benzyl chloride, allyltrimethylsilane, and dimethylsilane in the presence of indium chloride (InCl3) and trimethylsilyl chloride (TMSCl). This method, optimized by Thieme Connect, achieves 80–85% yield by sequentially:

-

Alkylating benzyl chloride with dimethylsilane (InCl3, 25°C, 1 h).

-

Performing hydrosilylation with allyltrimethylsilane (TMSCl, 50°C, 2 h).

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity (E:Z) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Hydrosilylation | 75–82 | 3:1 | Moderate | Low (sensitive to esters) |

| Grignard Alkylation | 58–63 | Not applicable | High | High |

| Catalytic Dehydration | 85–90 | >20:1 | High | Moderate (acid-sensitive) |

| Reductive Coupling | 72–78 | 1:1 | Low | Low (halide-dependent) |

| One-Pot Tandem | 80–85 | 5:1 | High | High |

Catalytic dehydration and one-pot tandem synthesis emerge as the most efficient methods, balancing yield, selectivity, and operational simplicity .

Q & A

Q. What are the standard synthetic routes for preparing allylbenzyldimethylsilane, and how can experimental reproducibility be ensured?

this compound is typically synthesized via hydrosilylation or nucleophilic substitution reactions. For reproducibility, detailed experimental protocols must include stoichiometric ratios, solvent systems, catalyst loading (e.g., Pt-based catalysts), and reaction conditions (temperature, inert atmosphere). Characterization data (NMR, IR, mass spectrometry) should confirm product identity and purity. To avoid redundancy, primary manuscripts should summarize key steps, while full synthetic details (e.g., purification methods, spectral assignments) are placed in supplementary materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?

¹H/¹³C NMR and FT-IR are primary tools for structural validation. For example, the allyl group’s protons appear as distinct multiplet signals (δ 4.8–5.5 ppm), while the dimethylsilane moiety shows singlet peaks (δ 0.1–0.5 ppm). Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or stereochemical variations. Cross-verification via high-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended. Researchers should compare findings with literature precedents and document anomalies in supplementary files .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) emphasize using PPE (gloves, goggles), working in a fume hood, and avoiding moisture (to prevent hydrolysis). Spill management requires inert absorbents (e.g., sand), and waste disposal must comply with local regulations. Stability tests under varying pH and temperature conditions should precede large-scale experiments to assess decomposition risks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

Methodological rigor involves:

- Control experiments : Comparing reactivity with/without catalysts (e.g., Pd, Ni).

- Kinetic studies : Monitoring reaction progress via GC-MS or in situ NMR.

- Substrate scope : Testing diverse electrophiles (aryl halides, alkenes) to evaluate regioselectivity.

- Mechanistic probes : Isotopic labeling (e.g., deuterated substrates) or computational modeling (DFT) to elucidate pathways. Results should be contextualized with existing mechanistic frameworks, highlighting deviations or novel insights .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in polymer chemistry?

Discrepancies may stem from differences in monomer purity, initiator choice, or reaction media. A systematic approach includes:

- Replication studies : Reproducing prior protocols with identical reagents.

- Multivariate analysis : Using Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity).

- Advanced characterization : GPC for molecular weight distribution, DSC for thermal behavior. Transparent reporting of raw data and statistical analyses (e.g., ANOVA) is essential .

Q. How can the stability of this compound be quantified under oxidative or hydrolytic conditions?

Accelerated stability testing involves:

- Oxidative stress : Exposing the compound to O₂ or peroxides, followed by GC-MS to detect degradation products.

- Hydrolytic studies : Monitoring silane bond cleavage via pH-dependent NMR kinetics.

- Long-term storage : Assessing decomposition at −20°C, 4°C, and RT over 6–12 months. Data should be tabulated with degradation rates (%/month) and Arrhenius plots for activation energy calculations .

Q. What interdisciplinary applications of this compound warrant further exploration?

Emerging areas include:

- Materials science : As a precursor for silicon-based nanomaterials or self-healing polymers.

- Medicinal chemistry : Functionalizing bioactive molecules via silyl ether linkages.

- Environmental chemistry : Degradation pathways and ecotoxicology profiles. Interdisciplinary studies require collaboration with domain experts and adherence to ethical guidelines for chemical safety .

Methodological Best Practices

- Data presentation : Use tables to summarize reaction yields, spectroscopic data, and stability metrics. Avoid duplicating figures in text .

- Literature review : Prioritize peer-reviewed journals over preprint repositories. Use citation managers (e.g., Zotero) to track sources and avoid bias .

- Ethical compliance : Document safety protocols and disposal methods in alignment with institutional policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.